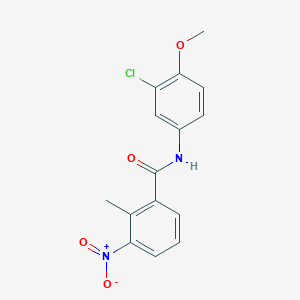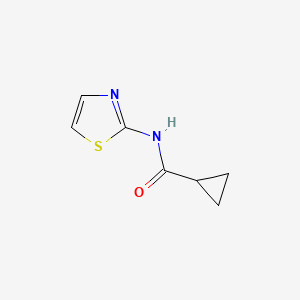
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as GW 501516, is a synthetic drug that has been extensively researched for its potential applications in medical and scientific fields. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, including improving endurance, reducing inflammation, and promoting fat loss.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has been extensively studied for its potential applications in a variety of scientific fields, including sports medicine, cancer research, and cardiovascular disease. In sports medicine, it has been shown to improve endurance and reduce fatigue, making it a potentially useful performance-enhancing drug. In cancer research, it has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer. In cardiovascular disease, it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in a variety of processes, including lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, this compound 501516 can improve endurance, reduce inflammation, and promote fat loss.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a variety of biochemical and physiological effects on the body. These include increasing the expression of genes involved in lipid metabolism, improving insulin sensitivity, reducing inflammation, and promoting fat loss. It has also been shown to improve endurance and reduce fatigue.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied, making it a useful tool for studying lipid metabolism, glucose homeostasis, and inflammation. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural compounds in the body. Additionally, it has been shown to have potential side effects, such as liver damage, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516. One area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the potential side effects of this compound 501516 and to develop safer and more effective compounds with similar mechanisms of action.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-methoxyaniline to form the amide, which is then reduced with lithium aluminum hydride to produce the final product.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-10-6-7-14(22-2)12(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYCTKFIIVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)



![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)